Ganolucidic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganolucidic acid A is a natural compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to the triterpenoid class of natural products, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ganolucidic acid A involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wheat straw, which provide the necessary nutrients for optimal growth and triterpenoid production. Advanced biotechnological methods, including genetic engineering and fermentation, are employed to enhance the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ganolucidic acid A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. Also explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and longevity
Mécanisme D'action
The mechanism of action of ganolucidic acid A involves multiple molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB pathway.
Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparaison Avec Des Composés Similaires
Ganolucidic acid A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
Lucidenic Acid A: Shares structural similarities but differs in its specific functional groups and bioactivity.
Ganoderic Acid A: Another triterpenoid with distinct pharmacological properties, including hepatoprotective and anti-diabetic effects.
Lucidenic Acid G, H, I, J, O, and R: These compounds have similar core structures but vary in their substituents and biological activities
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C30H44O6 |
---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,24+,28+,29-,30-/m1/s1 |
Clé InChI |
XRXBNTYHQXKSAO-SXTFGQQDSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.